molecular formula C10H12BrN B13342255 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine

6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No.: B13342255
M. Wt: 226.11 g/mol
InChI Key: SVOWPSQLEGLWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring, with a bromine substituent at the 6-position. Its molecular formula is C₁₀H₁₃BrClN (hydrochloride salt; molecular weight: 262.57 g/mol) . This compound serves as a versatile scaffold in medicinal chemistry due to its structural flexibility, enabling modifications for drug discovery targeting neurological and antimicrobial applications . It is commercially available in multiple salt forms (e.g., hydrochloride) and grades (industrial, pharmaceutical), with CAS numbers 1803609-55-3 and 1379350-71-6 frequently cited .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C10H12BrN/c11-10-5-1-3-8-7-12-6-2-4-9(8)10/h1,3,5,12H,2,4,6-7H2

InChI Key

SVOWPSQLEGLWMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzazepine derivatives, which can have different functional groups attached to the benzene ring or the azepine core .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. It may modulate neurotransmitter release, enzyme activity, or ion channel function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine with structurally or functionally related benzazepines and heterocycles:

Compound Name Structure/Modification Molecular Formula Key Properties Biological Activity/Applications References
This compound Benzazepine with Br at C6; nitrogen at position 2 C₁₀H₁₃BrClN (HCl salt) Hydrochloride salt (solubility: >50 mg/mL in water); purity ≥95% Scaffold for serotonin receptor ligands; antimicrobial potential
3-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Br at C3; ketone at position 2 C₁₀H₁₀BrNO Crystalline solid (m.p. 160–162°C); synthesized via LiOH-mediated ester hydrolysis Intermediate in analgesic drug synthesis; structural rigidity limits ring modifications
6-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine Nitrogen shifted to position 3 C₁₀H₁₂BrN Free base (MW: 226.11 g/mol); CAS 1379378-74-1 Unknown bioactivity; positional isomerism may alter receptor binding kinetics
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl Br at C7; nitrogen in benzo[c]azepine framework C₁₀H₁₃BrClN Hydrochloride salt (CAS 1079742-66-7); complexity score: 149 Potential CNS-targeting agent; positional isomerism impacts steric interactions
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine Oxygen replaces nitrogen in azepine ring C₁₀H₁₁BrO Oxepine derivative (CAS 114095-73-7); lipophilic (logP: ~2.5) Antimicrobial and anti-inflammatory applications; reduced hydrogen-bonding capacity vs. benzazepines
6-Bromoaplysinopsin Marine alkaloid with brominated indole and imidazoline C₁₄H₁₂BrN₃O Ki = 0.3 µM for 5-HT2C receptors; competitive ligand displacement High affinity for serotonin receptors (5-HT2A/2C); marine natural product

Key Findings:

Positional Isomerism: Shifting the bromine substituent (e.g., C6 to C7) or nitrogen atom (e.g., 2-benzazepine vs. 3-benzazepine) alters electronic properties and steric hindrance, influencing receptor binding. For example, 6-bromoaplysinopsin shows nanomolar affinity for 5-HT2C receptors, whereas its C3'-ethyl derivative exhibits reduced potency (Ki = 3.5 µM) .

Functional Group Impact : The ketone in 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one introduces hydrogen-bonding capacity but reduces synthetic flexibility compared to the parent scaffold .

Salt Forms : Hydrochloride salts (e.g., This compound HCl ) enhance aqueous solubility (>50 mg/mL), critical for in vivo studies .

Biological Activity

6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine is a compound belonging to the benzazepine class, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of a bromine atom at the sixth position significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Features and Synthesis

The molecular formula of this compound is C11H12BrN, with a molecular weight of approximately 226.12 g/mol. Its unique structure allows for diverse interactions within biological systems. Several synthetic routes have been developed for its preparation, utilizing common reagents like sodium amide for substitution and lithium aluminum hydride for reduction.

The biological activity of this compound has been linked to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurological pathways. The bromine atom may enhance binding affinity through halogen bonding interactions.

Pharmacological Properties

Research indicates that this compound could serve as a scaffold for developing drugs targeting central nervous system disorders. Its derivatives are being explored for their potential applications in medicinal chemistry due to their interesting pharmacological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,3,4,5-Tetrahydro-1H-benzazepineParent compound without brominationLacks halogen influence on reactivity
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepineBrominated at a different positionDifferent reactivity and potential biological activity
6-Chloro-2,3,4,5-tetrahydro-1H-benzazepineChlorinated derivativeChlorine may alter interaction dynamics differently
3-Bromo-1H-benzo[b]azepin-2-oneContains a ketone functional groupPotentially different pharmacological properties

The uniqueness of this compound lies in its specific bromination pattern and structural configuration. These features influence not only its chemical reactivity but also enhance its potential biological interactions compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Neurotransmitter Modulation : Initial findings suggest that the compound may act as an antagonist or modulator at various neurotransmitter receptors. Its ability to influence dopaminergic pathways indicates potential applications in treating disorders such as schizophrenia or Parkinson's disease .
  • Toxicity and Pharmacokinetics : Further studies are required to assess the pharmacokinetics and toxicity profiles of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential and safety in clinical applications .
  • In Vivo Studies : Animal models have been utilized to explore the analgesic properties of related compounds; however, specific data on the analgesic activity of this compound remains limited .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.